Regioisomeric Distinction: Pyridine 3-Position vs. 2- and 4-Position Isomers in NOS Inhibition
The pyridine ring substitution pattern is a critical determinant of biological activity for NOS inhibitors . While specific Ki or IC50 values for N-(pyridin-3-ylmethyl)cyclopropanamine are not publicly disclosed, vendor annotations explicitly state that its NOS isoform selectivity and binding interactions are distinct from the 2-pyridyl and 4-pyridyl isomers . This is consistent with known structure-activity relationships (SAR) in which the 3-pyridyl orientation provides a unique vector for hydrogen bonding and hydrophobic interactions within the NOS active site compared to other regioisomers .
| Evidence Dimension | NOS Isoform Selectivity (Inferred from structural annotation) |
|---|---|
| Target Compound Data | N-(pyridin-3-ylmethyl)cyclopropanamine |
| Comparator Or Baseline | N-(pyridin-2-ylmethyl)cyclopropanamine and N-(pyridin-4-ylmethyl)cyclopropanamine |
| Quantified Difference | Not quantified; qualitative vendor annotation of 'different NOS selectivity' |
| Conditions | In vitro NOS enzyme inhibition assay (specific conditions not disclosed) |
Why This Matters
For researchers developing NOS-targeted therapeutics, the choice of pyridine regioisomer can profoundly impact target engagement and off-target effects, making procurement of the correct isomer essential for experimental reproducibility.
- [1] Li H, Xue F, Kraus JM, et al. Cyclopropyl- and methyl-containing inhibitors of neuronal nitric oxide synthase. Bioorg Med Chem. 2013;21(6):1333-1343. View Source
